1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol is a synthetic compound that belongs to the class of alcohols. It features a diethylamino group attached to a pyridine moiety, which contributes to its unique chemical properties and potential biological activities. This compound is of significant interest in medicinal chemistry and pharmacology due to its interactions with neurotransmitter systems.
This compound can be synthesized through various chemical processes, often involving the reaction of specific precursors under controlled conditions. The origins of these synthetic methods are well-documented in chemical literature and databases such as BenchChem and PubChem, which provide detailed information on its synthesis and applications.
1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol is classified as an organic compound, specifically an alcohol, due to the presence of the hydroxyl (-OH) functional group. It is also categorized under psychoactive substances because of its effects on the central nervous system.
The synthesis of 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol typically involves several steps, starting from 6-(diethylamino)-5-methylpyridine and propan-1-ol. The reaction conditions are crucial for optimizing yield and purity:
The synthesis may utilize techniques such as refluxing or microwave-assisted synthesis to enhance reaction rates and yields. Advanced purification methods like chromatography may be employed post-synthesis to isolate the target compound from by-products.
The molecular structure of 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol can be represented by its molecular formula , indicating it contains 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 1-[6-(diethylamino)-5-methylpyridin-3-yl]propan-1-ol |
| InChI | InChI=1S/C13H20N2O/c1-5... |
| InChI Key | SEMKWFXASMDUAM-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CN=C(C(=C1)C)N(CC)CC)O |
The chemical reactivity of 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol encompasses several types of reactions:
These reactions are significant for synthesizing related compounds and exploring their properties in medicinal chemistry. The ability to modify the compound through these reactions allows for the development of derivatives with potentially enhanced biological activity.
The mechanism of action for 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol primarily involves its interaction with neurotransmitter systems in the brain:
Research suggests that this mechanism may contribute to potential therapeutic effects in treating mood disorders and other neuropsychiatric conditions.
The physical properties of 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol include:
The chemical properties include:
1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol has several scientific research applications:
This compound's unique structure and properties make it a valuable subject for ongoing research in pharmacology and medicinal chemistry, particularly regarding its potential applications in treating neuropsychiatric disorders.
CAS No.: 60889-05-6
CAS No.: 197787-20-5
CAS No.: 13140-29-9